REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:6][C:5]([NH2:14])=[C:4]([N+:15]([O-])=O)[CH:3]=1.[H][H]>CO.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([NH2:15])[C:5]([NH2:14])=[CH:6][C:7]=1[N:8]1[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1N1CCOCC1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
618 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction crude
|
Type
|
FILTRATION
|
Details
|
is filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum in a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=CC1N1CCOCC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |